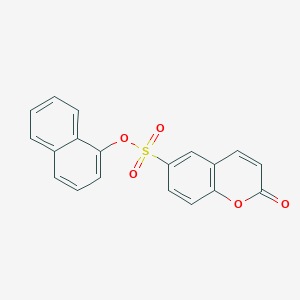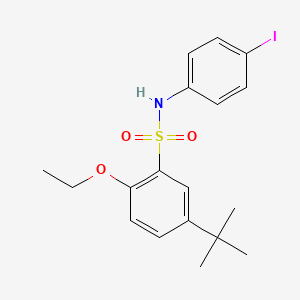
5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide (5-t-BEP-1-SO2NH2) is a synthetic organic compound that is widely used in scientific research. It is a benzene derivative with an alkyl group attached to its aromatic ring, and it has a sulfonamide group attached to its nitrogen atom. It is a colorless solid that is soluble in organic solvents and insoluble in water. 5-t-BEP-1-SO2NH2 has many applications in scientific research, such as in drug design, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
5-t-BEP-1-SO2NH2 has many applications in scientific research. It is used in drug design as a model compound for the synthesis of novel drugs. In biochemistry, it is used to study the structure and function of enzymes and other proteins. In pharmacology, it is used to study the effects of drugs on the human body. In addition, 5-t-BEP-1-SO2NH2 is used as a fluorescent dye in medical imaging and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-t-BEP-1-SO2NH2 is not fully understood. However, it is believed that the sulfonamide group of the compound binds to proteins and enzymes, which affects their structure and function. In addition, the benzene ring of the compound is thought to interact with the aromatic moieties of proteins, which further affects their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-BEP-1-SO2NH2 are not fully understood. However, it is believed that the compound has the potential to modulate the activity of proteins and enzymes, which could lead to changes in the biochemical and physiological processes of the body. In addition, the compound has been shown to interact with DNA and RNA, which could lead to changes in gene expression and cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-t-BEP-1-SO2NH2 in laboratory experiments is that it is a relatively inexpensive compound. In addition, it is relatively easy to synthesize and is soluble in organic solvents. The main limitation of using 5-t-BEP-1-SO2NH2 in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict the effects of the compound.
Direcciones Futuras
There are many potential future directions for research involving 5-t-BEP-1-SO2NH2. These include further studies on the mechanism of action of the compound, studies on how it interacts with proteins and enzymes, and studies on its effects on biochemical and physiological processes. In addition, further studies on the synthesis of the compound, as well as its potential applications in drug design, biochemistry, and pharmacology, could be conducted.
Métodos De Síntesis
The synthesis of 5-t-BEP-1-SO2NH2 can be achieved by a three-step process. In the first step, 4-iodophenol is reacted with tert-butyl bromide in the presence of sodium hydroxide to form 4-iodo-tert-butylphenol. In the second step, 4-iodo-tert-butylphenol is reacted with ethyl chloroformate to form 4-iodo-tert-butyl-2-ethoxybenzene. Finally, 4-iodo-tert-butyl-2-ethoxybenzene is reacted with sodium sulfamate to form 5-t-BEP-1-SO2NH2.
Propiedades
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO3S/c1-5-23-16-11-6-13(18(2,3)4)12-17(16)24(21,22)20-15-9-7-14(19)8-10-15/h6-12,20H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCOSPWICFBVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide](/img/structure/B6434499.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)
![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)
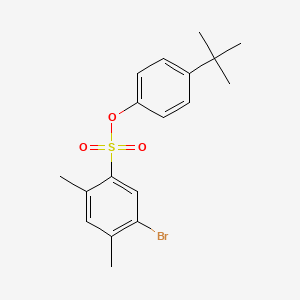
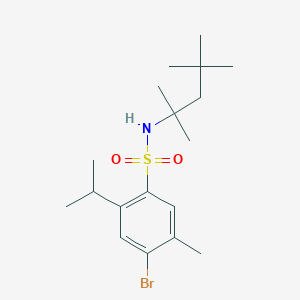

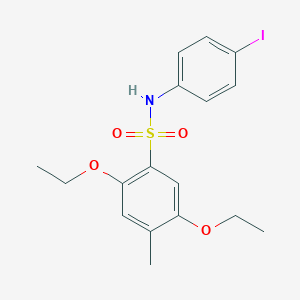
![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)



![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B6434580.png)

